6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine, also known as RSVA314 and RSVA314, is a synthetic small molecule that acts as a potent indirect activator of AMP-activated protein kinase (AMPK). [, ] Developed through a screening process seeking molecules structurally similar to the natural polyphenol resveratrol, RSVA314 exhibits a significantly higher potency than its natural counterpart in various biological activities. [, ] This compound has garnered considerable attention for its potential therapeutic applications in various areas, including metabolic disorders, neurodegenerative diseases, and inflammation. [, , , , ]
RS-0466 was synthesized in a laboratory setting, specifically designed to explore its therapeutic potential against neurodegenerative conditions. The compound belongs to a class of small molecules aimed at modulating neurotoxic pathways and protecting neuronal integrity. Its classification as a neuroprotective agent positions it as a candidate for further development in treating Alzheimer's disease and other related disorders.
The synthesis of RS-0466 involves several key steps, utilizing standard organic synthesis techniques. The compound is typically dissolved in dimethyl sulfoxide at a concentration of 30 mg/ml or in ethanol at 5 mg/ml for experimental applications . The detailed synthetic route includes:
The exact synthetic pathway remains proprietary but follows established protocols in organic synthesis.
The molecular structure of RS-0466 has not been explicitly detailed in the search results, but it is characterized by specific functional groups that contribute to its biological activity. Typically, compounds like RS-0466 possess features that allow them to interact effectively with biological targets, such as receptors or enzymes involved in neurodegenerative processes.
While specific structural data (e.g., molecular formula, weight) were not provided in the search results, compounds of this nature often exhibit complex arrangements that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry.
RS-0466 participates in various chemical reactions that can be studied to understand its reactivity and interaction with biological systems. The primary focus has been on its ability to counteract β-amyloid toxicity:
The mechanism by which RS-0466 exerts its neuroprotective effects involves several biochemical pathways:
Data from experimental studies indicate significant reductions in cell death and improvements in cell viability upon treatment with RS-0466.
While specific physical properties such as melting point or boiling point were not detailed, compounds like RS-0466 are generally characterized by:
Chemical properties relevant to RS-0466 include:
RS-0466 shows promise for various scientific applications, particularly in:
Research continues to explore the full range of applications for RS-0466, emphasizing its role in combating neurodegenerative diseases through innovative therapeutic strategies.
RS-0466 (6-ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine) exemplifies rationally designed triazine derivatives targeting neurodegenerative pathologies. Its scaffold integrates a central 1,3,5-triazine ring with ethyl and dihydroxyphenyl substituents, enabling precise molecular interactions with β-amyloid species and cellular signaling proteins. Rational design principles applied include:
Table 1: Key Structural Features of RS-0466 and Analogous Triazine-Based Compounds
Compound | Central Core | R₁ Group | R₂/R₃ Groups | Primary Bioactivity |
---|---|---|---|---|
RS-0466 | 1,3,5-Triazine | Ethyl | 3-Hydroxyphenyl | Akt activation, Amyloid inhibition |
INT131 | Benzenesulfonamide | 2,4-Dichloro | 3,5-Dichloro-4-(quinolin-3-yloxy)phenyl | PPARγ partial agonism |
Reference Triazine | 1,3,5-Triazine | -NH₂ | -NH-C₆H₅ | Antimicrobial |
Though direct synthesis routes for RS-0466 remain undisclosed in available literature, NHC-catalyzed methodologies offer efficient pathways to analogous triazine scaffolds:
Step 1: Glyoxal + 2 eq. Arylamine → Diimine (Isolated) Step 2: Diimine + Triethyl Orthoformate → Imidazolium Salt Step 3: Deprotonation → Free Carbene Catalyst Step 4: NHC-Catalyzed Trimerization of Nitriles → Triazine Core [4] [7]
RS-0466’s neuroprotective efficacy derives from specific structural epitopes validated through in vitro and ex vivo models:
Table 2: SAR of RS-0466 and Structural Analogs
Modification Site | Structural Change | Effect on Akt Activation | Effect on Aβ Inhibition |
---|---|---|---|
Phenol -OH groups | Removal (e.g., phenyl → cyclohexyl) | ↓ 85% activity | ↓ 70% efficacy |
Central Triazine | Replacement (e.g., pyrimidine) | Not detected | ↓ 40% efficacy |
Ethyl (R₁) | Extension to propyl | ↓ 30% activity | No significant change |
Amino Groups | Methylation | ↓ 92% activity | ↓ 65% efficacy |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7